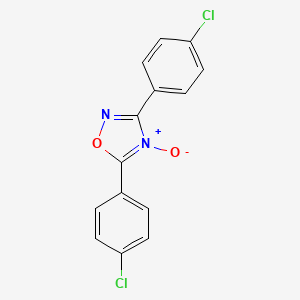
3,5-Bis(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 3 and 5 positions of the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-oxadiazole typically involves the condensation of amidoximes with activated carboxylic acid derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Scientific Research Applications
3,5-Bis(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-chlorophenyl)-1,4,2-dioxazole: This compound has similar structural features but with a dioxazole ring instead of an oxadiazole ring.
Benzimidazoles: These compounds have a benzimidazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
3,5-Bis(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring
Properties
CAS No. |
61713-85-7 |
|---|---|
Molecular Formula |
C14H8Cl2N2O2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-4-oxido-1,2,4-oxadiazol-4-ium |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-11-5-1-9(2-6-11)13-17-20-14(18(13)19)10-3-7-12(16)8-4-10/h1-8H |
InChI Key |
MMYZOMOARDBGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=[N+]2[O-])C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
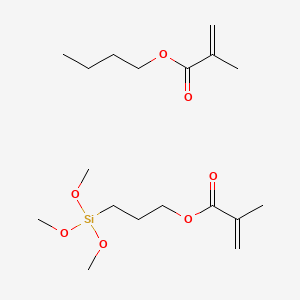
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
![4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride](/img/structure/B14549301.png)
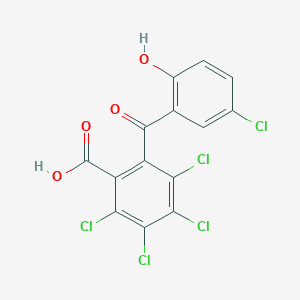
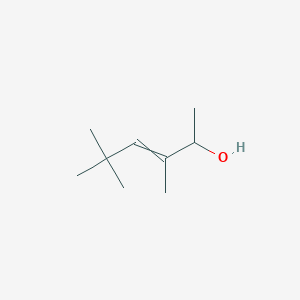
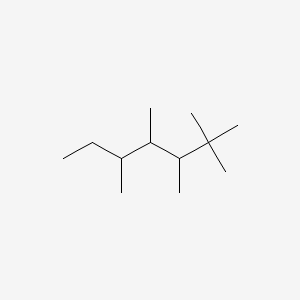
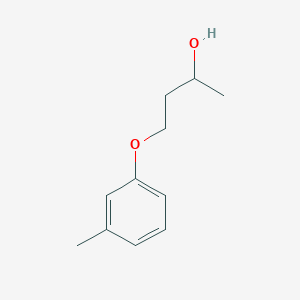
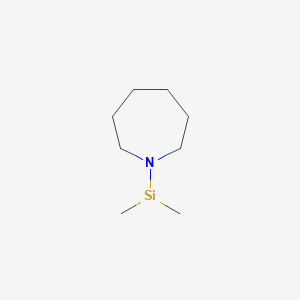
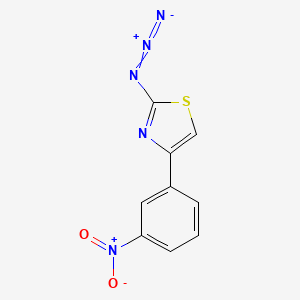
![6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one](/img/structure/B14549334.png)
![3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one](/img/structure/B14549340.png)
![Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B14549349.png)
